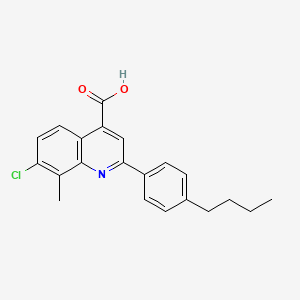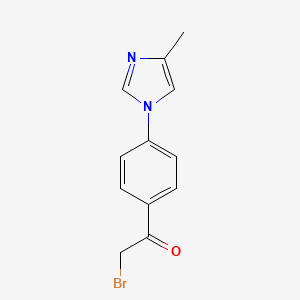
2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a butyl group attached to a phenyl ring, a chlorine atom at the 7th position, and a carboxylic acid group at the 4th position of the quinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds. For this compound, a suitable aniline derivative (such as 4-butylaniline) and a carbonyl compound (such as 7-chloro-8-methylquinoline-4-carboxaldehyde) are used.
Halogenation: Introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, leading to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine and butylphenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-chlorosuccinimide (NCS) or nucleophilic substitution using sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives or alcohols.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new drugs targeting specific biological pathways.
Medicine
In medicine, this compound may serve as a lead compound for the development of therapeutic agents. Its structural features make it a candidate for drug design and optimization.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties provided by the quinoline core.
Mécanisme D'action
The mechanism of action of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The chlorine and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 7-Chloro-8-methylquinoline-4-carboxylic acid
- 2-(4-Methylphenyl)-7-chloroquinoline-4-carboxylic acid
Uniqueness
2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. The combination of the chlorine atom and the carboxylic acid group also provides distinct chemical reactivity and binding properties compared to other quinoline derivatives.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Propriétés
IUPAC Name |
2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-4-5-14-6-8-15(9-7-14)19-12-17(21(24)25)16-10-11-18(22)13(2)20(16)23-19/h6-12H,3-5H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMULXQZHBVPNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)




![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)
